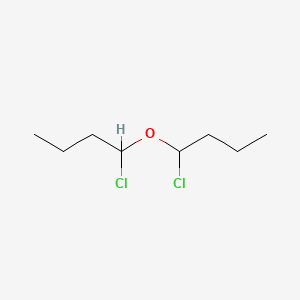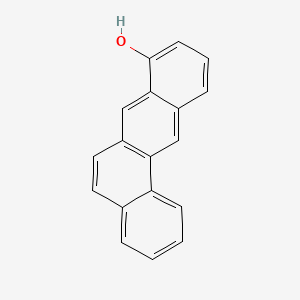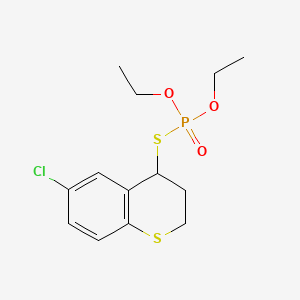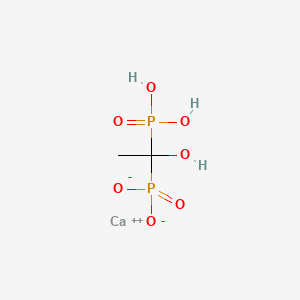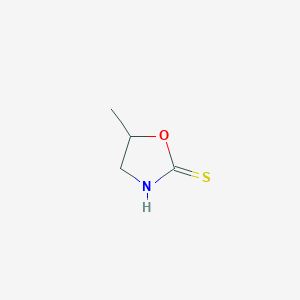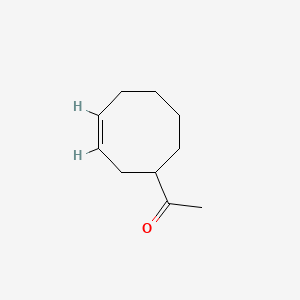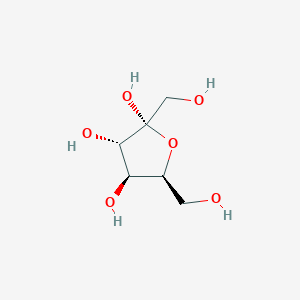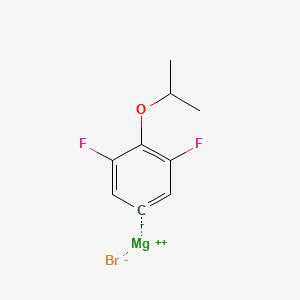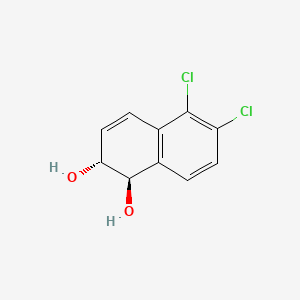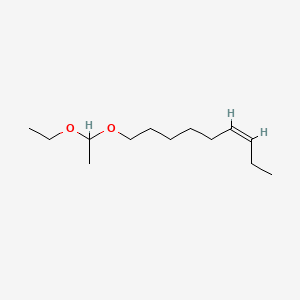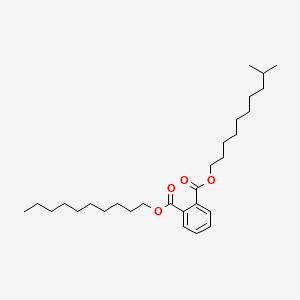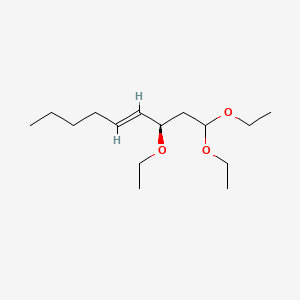![molecular formula C30H54O2 B15176934 2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediol, 2,?-didodecyl-, branched is a derivative of 1,4-benzenediol, also known as hydroquinone. This compound features two hydroxyl groups attached to a benzene ring, with additional branched dodecyl groups. It is a member of the dihydroxybenzenes family, which are known for their various applications in chemistry and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenediol derivatives often involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride. This method, however, can lead to polyalkylation and rearrangement reactions .
A more efficient and green method involves the use of water/ethanol as a solvent and potassium carbonate as a base. This method avoids the use of toxic reagents and extreme temperatures, making it more suitable for large-scale production .
Industrial Production Methods
Industrial production of 1,4-benzenediol derivatives typically employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact .
化学反応の分析
Types of Reactions
1,4-Benzenediol, 2,?-didodecyl-, branched undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions include quinones, substituted hydroquinones, and various alkylated derivatives .
科学的研究の応用
1,4-Benzenediol, 2,?-didodecyl-, branched has several applications in scientific research:
作用機序
The mechanism of action of 1,4-benzenediol, 2,?-didodecyl-, branched involves its interaction with cellular components. The hydroxyl groups can donate electrons, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and has potential therapeutic applications .
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Features hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): The parent compound with hydroxyl groups in the para position.
Uniqueness
1,4-Benzenediol, 2,?-didodecyl-, branched is unique due to its branched dodecyl groups, which enhance its hydrophobicity and influence its solubility and reactivity. This structural modification can lead to different physical and chemical properties compared to its simpler counterparts .
特性
分子式 |
C30H54O2 |
|---|---|
分子量 |
446.7 g/mol |
IUPAC名 |
2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-9-13-17-25(15-11-7-3)19-21-27-23-30(32)28(24-29(27)31)22-20-26(16-12-8-4)18-14-10-6-2/h23-26,31-32H,5-22H2,1-4H3/t25-,26-/m1/s1 |
InChIキー |
DDNGITSTKRVQGM-CLJLJLNGSA-N |
異性体SMILES |
CCCCC[C@@H](CCCC)CCC1=CC(=C(C=C1O)CC[C@H](CCCC)CCCCC)O |
正規SMILES |
CCCCCC(CCCC)CCC1=CC(=C(C=C1O)CCC(CCCC)CCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


